Ethyl isocyanoacetate

Vue d'ensemble

Description

Ethyl isocyanoacetate is an isocyanide ester that serves as a building block for the production of heterocycles . It has been used in the synthesis of 7-aza-tetrahydroindoles, oxazolines, benzodiazepines, oxazoles, and imidazoles .

Synthesis Analysis

The flow synthesis of ethyl isocyanoacetate has been achieved through a telescoped continuous flow process. This process is based on the reaction of N-formylglycine with triphosgene, which delivers a stream of ethyl isocyanoacetate in situ .Molecular Structure Analysis

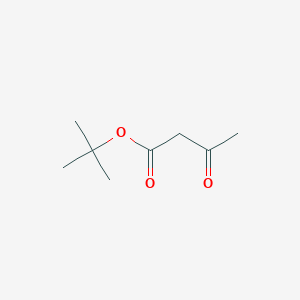

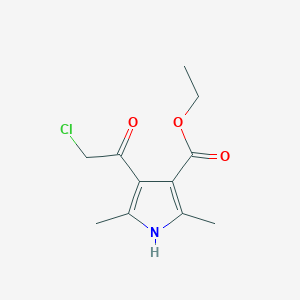

The molecular formula of Ethyl isocyanoacetate is C5H7NO2. It has an average mass of 113.115 Da and a monoisotopic mass of 113.047676 Da .Chemical Reactions Analysis

Ethyl isocyanoacetate has been used in the synthesis of important heterocyclic building blocks based on the 1,2,4-triazole and pyrrolo[1,2-c]pyrimidine scaffold . It has also been used to prepare pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles .Physical And Chemical Properties Analysis

Ethyl isocyanoacetate is a liquid with a refractive index of 1.418 (lit.) and a boiling point of 194-196°C (lit.). It has a density of 1.035 g/mL at 25°C (lit.) and should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis of Heat-Resistant Energetic Compounds

Ethyl isocyanoacetate is utilized in the synthesis of heat-resistant energetic compounds. An innovative approach involves a silver oxide catalyzed [3 + 2] cycloaddition reaction with nitrogen-rich diazonium to construct carboxylate triazoles . These triazoles are integral in creating explosives with high nitrogen content, demonstrating significant potential in the development of heat-resistant explosives.

Production of Isocyanates

The compound serves as a precursor in the practical synthesis of isocyanates from isonitriles . Isocyanates are crucial for various synthetic applications, including the formation of urethanes and ureas through nucleophilic addition reactions. This process is essential for the production of polymers and other industrial chemicals.

Creation of Heterocycles

Ethyl isocyanoacetate is a key building block in the production of heterocycles . It is involved in the synthesis of diverse heterocyclic compounds such as 7-aza-tetrahydroindoles, pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles. These heterocycles have wide-ranging applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis of 7-Aza-tetrahydroindoles

This chemical is used in the synthesis of 7-aza-tetrahydroindoles, which are important scaffolds in medicinal chemistry . These structures are found in compounds with various biological activities, including therapeutic agents.

Formation of Benzodiazepines

Ethyl isocyanoacetate is instrumental in the synthesis of benzodiazepines . Benzodiazepines are a class of psychoactive drugs with several clinical uses, primarily for treating anxiety, insomnia, and seizures.

Development of Indole Derivatives

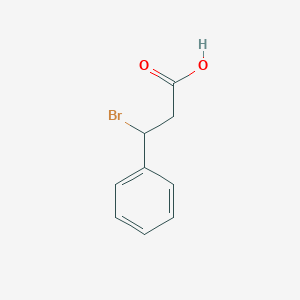

It is involved in the synthesis of 1H-indole-2-carboxylate by reacting with 2-bromo benzenealdehyde using CuI as a catalyst . Indole derivatives are significant in drug discovery and development due to their presence in many natural products and pharmaceuticals.

Mécanisme D'action

Target of Action

Ethyl isocyanoacetate is an isocyanide ester that serves as a building block for the production of heterocycles . It is primarily used in organic synthesis .

Mode of Action

The compound interacts with various targets to produce different heterocyclic entities. For instance, it reacts with N-formylglycine and triphosgene to deliver a stream of ethyl isocyanoacetate in situ . This subsequently yields the desired heterocyclic entities in a telescoped reaction .

Biochemical Pathways

Ethyl isocyanoacetate is used in the synthesis of various heterocycles such as 7-aza-tetrahydroindoles, oxazolines, benzodiazepines, imidazoles, and oxazoles . For example, it is involved in the synthesis of 1H-indole-2-carboxylate by condensing with 2-bromo benzenealdehyde using CuI as a catalyst .

Result of Action

The result of ethyl isocyanoacetate’s action is the production of various heterocyclic compounds. These compounds have diverse applications in the field of organic chemistry .

Action Environment

The action of ethyl isocyanoacetate can be influenced by various environmental factors. For instance, the reaction of N-formylglycine with triphosgene to produce ethyl isocyanoacetate requires the presence of triethylamine in dichloromethane . Additionally, the compound is sensitive to light and moisture , indicating that its stability and efficacy could be affected by these environmental factors.

Safety and Hazards

Ethyl isocyanoacetate is combustible and can cause skin and eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with protective gloves, eye protection, and face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Use it only outdoors or in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULFENIJDPZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184078 | |

| Record name | Ethyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl isocyanoacetate | |

CAS RN |

2999-46-4 | |

| Record name | Ethyl isocyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2999-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: EIcA is widely employed as a versatile building block for constructing diverse heterocyclic compounds. [, , ] Its unique reactivity stems from the presence of both an electrophilic isocyanide group and an active methylene group, allowing it to participate in various cyclization and addition reactions.

ANone: EIcA has been successfully utilized in the synthesis of various heterocycles, including:

- Pyrroles: EIcA reacts with nitroarenes, vinyl sulfones, and other electron-deficient alkenes via the Barton-Zard reaction to yield substituted pyrroles. [, , , , , , ]

- Oxazoles: Reactions of EIcA with aldonic acid lactones under specific conditions can lead to the formation of oxazole derivatives. []

- Thiazoles: EIcA reacts with thiono esters to afford thiazole-4-carboxylates. []

- Pyrimidines: Reactions with specific nitroheteroarenes can result in the formation of pyrimidine N-oxides. []

- Indolizidines: EIcA serves as a starting material for the synthesis of tricyclic indolizidines through a multi-step process involving alkylation, radical cyclization, and Pauson-Khand reaction. []

- Imidazo[1,5-a]quinoxalines: EIcA undergoes cycloaddition reactions with 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines to afford imidazo[1,5-a]quinoxaline derivatives. []

A: The Barton-Zard reaction is a classic method for synthesizing pyrroles. It involves the reaction of a nitroalkene with EIcA in the presence of a base. [, , , , , , ] The mechanism involves a base-catalyzed Michael addition of the EIcA anion to the nitroalkene, followed by cyclization and aromatization to give the pyrrole ring.

A: Yes, asymmetric synthesis of heterocycles using EIcA is possible. For instance, enantioselective addition of EIcA to 3-methyl-4-nitro-5-styrylisoxazoles under phase transfer catalysis yields chiral monoadducts that can be further cyclized into enantioenriched 2,3-dihydropyrroles and pyrrolidines. []

ANone: EIcA possesses two key reactive sites:

A: Reactions involving EIcA are typically conducted in the presence of a base, such as potassium carbonate (K2CO3), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH), to deprotonate the active methylene group. [, , , , , , , , ] The choice of solvent depends on the specific reaction and reagents used; common solvents include ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

A: While DBU is a common base for EIcA reactions, alternatives like K2CO3 have been successfully employed, particularly in Barton-Zard reactions, showcasing comparable or even improved yields while being more cost-effective and safer. [, ] The choice between bases often depends on the specific substrates and desired reaction outcomes.

ANone: While EIcA is a versatile reagent, some potential drawbacks exist:

ANone: The heterocycles accessible through EIcA chemistry are prevalent in many biologically active compounds. Consequently, EIcA finds applications in synthesizing various pharmacologically relevant molecules:

- Constrained α,α-dialkylated amino acid derivatives: These derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents. [, , , ]

- Boron-containing amino acids: EIcA plays a crucial role in the synthesis of p-boronophenylserine, a potential agent for boron neutron capture therapy (BNCT). []

ANone: Given its versatility and the continued interest in heterocyclic compounds, EIcA is expected to remain a valuable tool for synthetic chemists. Further research will likely focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)